methyl 4-(2,2-difluoroacetyl)benzoate
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Overview
Description
Methyl 4-(2,2-difluoroacetyl)benzoate is a chemical compound with the molecular formula C10H8F2O3 and a molecular weight of 214.17 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2,2-difluoroacetyl)benzoate typically involves the reaction of 4-(2,2-difluoroacetyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,2-difluoroacetyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the difluoroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the difluoroacetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: 4-(2,2-difluoroacetyl)benzoic acid
Reduction: 4-(2,2-difluorohydroxy)benzoate
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2,2-difluoroacetyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(2,2-difluoroacetyl)benzoate involves its interaction with specific molecular targets. The difluoroacetyl group can form strong hydrogen bonds with biological molecules, influencing their activity and function. The compound may also participate in electron transfer reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-acetylbenzoate
- Methyl 4-(trifluoroacetyl)benzoate
- Methyl 4-(chloroacetyl)benzoate
Uniqueness
Methyl 4-(2,2-difluoroacetyl)benzoate is unique due to the presence of the difluoroacetyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability compared to similar compounds.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(2,2-difluoroacetyl)benzoate involves the reaction of 4-hydroxybenzoic acid with difluoroacetyl chloride in the presence of a base to form methyl 4-(2,2-difluoroacetyl)benzoate.", "Starting Materials": [ "4-hydroxybenzoic acid", "difluoroacetyl chloride", "base", "methanol" ], "Reaction": [ "Step 1: Dissolve 4-hydroxybenzoic acid in methanol.", "Step 2: Add a base, such as triethylamine, to the solution.", "Step 3: Slowly add difluoroacetyl chloride to the solution while stirring.", "Step 4: Allow the reaction to proceed for several hours at room temperature.", "Step 5: Quench the reaction by adding water and extracting the product with an organic solvent, such as ethyl acetate.", "Step 6: Purify the product by recrystallization or column chromatography." ] } | |
CAS No. |
1176283-73-0 |
Molecular Formula |
C10H8F2O3 |
Molecular Weight |
214.2 |
Purity |
95 |
Origin of Product |
United States |
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